molecular formula C4H3BrClNO B6229746 3-bromo-4-(chloromethyl)-1,2-oxazole CAS No. 2680537-59-9

3-bromo-4-(chloromethyl)-1,2-oxazole

Cat. No. B6229746
CAS RN: 2680537-59-9
M. Wt: 196.4
InChI Key:
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Description

3-Bromo-4-(chloromethyl)-1,2-oxazole (3-BMC) is a heterocyclic organic compound with a variety of applications in organic synthesis and in scientific research. It is a five-membered ring of atoms consisting of one carbon atom, two oxygen atoms, one bromine atom and one chlorine atom. 3-BMC is used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as an intermediate in the synthesis of a variety of compounds. It is also used in the preparation of polymers and in the manufacture of pharmaceuticals.

Scientific Research Applications

3-bromo-4-(chloromethyl)-1,2-oxazole is used in a variety of research applications. It is used as a catalyst in the synthesis of polymers and is also used as a reagent in organic synthesis. It is also used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs, antibiotics, and anti-inflammatory drugs. In addition, 3-bromo-4-(chloromethyl)-1,2-oxazole is used in the preparation of a variety of other compounds, including dyes, pesticides, and herbicides.

Mechanism of Action

3-bromo-4-(chloromethyl)-1,2-oxazole acts as a catalyst in the synthesis of polymers and other compounds. It is believed to act by forming a covalent bond between the chlorine atom and the carbon atom of the oxazole. This bond facilitates the formation of a new bond between the carbon and the bromine atom. The reaction is believed to proceed through a nucleophilic substitution mechanism.
Biochemical and Physiological Effects
3-bromo-4-(chloromethyl)-1,2-oxazole has been found to be non-toxic and non-carcinogenic in laboratory tests. It is believed to be safe for human consumption, although further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-bromo-4-(chloromethyl)-1,2-oxazole in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of reactions. However, 3-bromo-4-(chloromethyl)-1,2-oxazole is not very stable and can decompose over time.

Future Directions

Future research could focus on the development of more efficient and cost-effective methods for the synthesis of 3-bromo-4-(chloromethyl)-1,2-oxazole. In addition, further research could be conducted to explore the potential applications of 3-bromo-4-(chloromethyl)-1,2-oxazole in the synthesis of pharmaceuticals, polymers, and other compounds. Finally, research could be conducted to explore the biochemical and physiological effects of 3-bromo-4-(chloromethyl)-1,2-oxazole on humans.

Synthesis Methods

3-bromo-4-(chloromethyl)-1,2-oxazole can be synthesized by the reaction of 4-chloro-3-methyl-1,2-oxazole with bromine in acetic acid. This reaction produces 3-bromo-4-(chloromethyl)-1,2-oxazole, which can then be isolated and purified by recrystallization. The reaction is conducted at 70 °C and is complete in approximately 10 minutes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-4-(chloromethyl)-1,2-oxazole involves the reaction of 3-bromo-1,2-oxazole with chloromethyl methyl ether in the presence of a base to form the desired product.", "Starting Materials": [ "3-bromo-1,2-oxazole", "chloromethyl methyl ether", "base (such as sodium hydroxide or potassium carbonate)" ], "Reaction": [ "Add 3-bromo-1,2-oxazole to a reaction flask", "Add chloromethyl methyl ether to the reaction flask", "Add a base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

2680537-59-9

Product Name

3-bromo-4-(chloromethyl)-1,2-oxazole

Molecular Formula

C4H3BrClNO

Molecular Weight

196.4

Purity

95

Origin of Product

United States

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